1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves photochemical transformations and can be scaled up to produce gram quantities of the desired compound .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve radical exchange processes. For example, the installation of the bicyclo[1.1.1]pentane unit on a xanthate moiety through a radical exchange process has been reported . This method provides a practical approach for large-scale synthesis without the need for additional additives or catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, improving drug properties such as permeability and metabolic stability.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
1-(Hydroxymethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity.
1-(Aminomethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane:
Uniqueness
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-15-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXNSJSBUKBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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